molecular formula C19H20O5 B5696209 1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone

1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone

Cat. No. B5696209
M. Wt: 328.4 g/mol
InChI Key: JLEZFEXCHDKALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone’ is a chemical compound that has gained significant attention in scientific research. It is also known as ‘HOPBPE’ and is a derivative of bisphenol A. This compound has been found to have several applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of ‘HOPBPE’ is not fully understood. However, it is believed to interact with DNA through hydrogen bonding and π-π stacking interactions. This interaction results in a change in the fluorescence emission of ‘HOPBPE’, which can be detected and used for DNA analysis.
Biochemical and Physiological Effects:
‘HOPBPE’ has been found to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have antitumor activity, inhibiting the growth of cancer cells. Additionally, ‘HOPBPE’ has been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of ‘HOPBPE’ is its high sensitivity and selectivity towards DNA. It is also easy to synthesize and has a high yield. However, one of the limitations of ‘HOPBPE’ is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of ‘HOPBPE’. One potential direction is the development of new MOFs using ‘HOPBPE’ as a ligand for gas storage and separation. Another direction is the investigation of ‘HOPBPE’ as a potential therapeutic agent for the treatment of cancer and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of ‘HOPBPE’ and its potential toxicity.
Conclusion:
‘HOPBPE’ is a promising compound with several applications in scientific research. Its high sensitivity and selectivity towards DNA make it a valuable tool for DNA analysis. Additionally, its antioxidant, antitumor, and antibacterial properties make it a potential candidate for the development of new therapeutics. Further research is needed to fully understand the potential of ‘HOPBPE’ and its limitations.

Synthesis Methods

The synthesis of ‘HOPBPE’ involves the reaction between bisphenol A and ethyl acetoacetate in the presence of a catalyst. The reaction takes place under mild conditions and produces a high yield of the desired product. The purity of the product can be improved by recrystallization.

Scientific Research Applications

‘HOPBPE’ has been extensively studied for its potential use as a fluorescent probe for the detection of DNA. It has been found to have high sensitivity and selectivity towards DNA, making it a promising tool for DNA analysis. It has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. Additionally, ‘HOPBPE’ has been investigated for its antitumor and antioxidant properties.

properties

IUPAC Name

1-[4-[3-(4-acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-13(20)15-3-7-18(8-4-15)23-11-17(22)12-24-19-9-5-16(6-10-19)14(2)21/h3-10,17,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEZFEXCHDKALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[3-(4-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone

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